

# Live Cell Imaging with Merocyanine 540: Application Notes and Protocols

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## Compound of Interest

Compound Name: MEROCYANINE 540

Cat. No.: B6162242

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## Introduction

**Merocyanine 540** (MC540) is a lipophilic fluorescent dye widely utilized in live-cell imaging to investigate cell membrane properties. Its fluorescence is highly sensitive to the lipid packing of the cell membrane, making it an invaluable tool for studying membrane fluidity, apoptosis, and the characterization of various cell types, including electrically excitable cells and leukemia cells.[1][2][3] This document provides detailed application notes and protocols for the use of **Merocyanine 540** in live-cell imaging.

## Principle of Action

**Merocyanine 540** preferentially binds to membranes with loosely packed lipids.[3] In healthy cells, the plasma membrane exhibits a more ordered lipid arrangement. However, during events such as apoptosis, there is a loss of membrane asymmetry and an increase in membrane fluidity due to the loosening of lipid packing on the cell surface.[4] This disordered environment leads to a significant enhancement of MC540 fluorescence, allowing for the clear distinction between healthy and apoptotic cells.[1][4][5] The dye's fluorescence intensity and emission spectrum are environmentally sensitive, shifting as it partitions into the hydrophobic environment of the lipid bilayer.[5]

## Quantitative Data

A summary of the key quantitative properties of **Merocyanine 540** is presented in the table below for easy reference and experimental planning.

Property	Value	Notes
Molecular Weight	569.67 g/mol	
Excitation Maximum (Ex)	~540-564 nm	Varies with solvent and membrane binding. A common excitation wavelength used is 488 nm. <a href="#">[4]</a>
Emission Maximum (Em)	~580-590 nm	A shift to shorter wavelengths can be observed upon binding to membranes. A common emission wavelength used is 560 nm. <a href="#">[4]</a> In apoptotic cells, the emission maximum has been observed to shift from ~583 nm to ~586 nm. <a href="#">[5]</a>
Working Concentration	1-10 µg/mL (1.75 - 17.5 µM)	Optimal concentration may vary depending on the cell type and experimental conditions.
Incubation Time	10-15 minutes	At room temperature.
Quantum Yield	Low in aqueous solution, increases upon binding to membranes	The fluorescence quantum yield is significantly higher in less polar environments.
Phototoxicity	Can induce phototoxicity upon prolonged exposure to light.	This is mediated by the generation of singlet oxygen. It is advisable to minimize light exposure.

## Applications

- **Apoptosis Detection:** MC540 is a reliable and inexpensive tool for identifying apoptotic cells by detecting changes in membrane lipid organization.[1] The increased fluorescence intensity in apoptotic cells allows for their quantification and sorting.[1]
- **Membrane Fluidity Studies:** The sensitivity of MC540 to lipid packing makes it an excellent probe for investigating changes in membrane fluidity in response to various stimuli or during different cellular processes.
- **Staining of Electrically Excitable Cells:** MC540 selectively stains the membranes of a wide variety of electrically excitable cells, such as neurons and muscle cells.[2]
- **Cancer Research:** It has been shown to preferentially bind to and photosensitize leukemia and certain carcinoma cells.[6]

## Experimental Protocols

### Reagent Preparation

**Merocyanine 540** Stock Solution (1 mg/mL):

- Weigh out 1 mg of **Merocyanine 540** powder.
- Dissolve the powder in 1 mL of ethanol or DMSO.
- Mix thoroughly by vortexing.
- Store the stock solution at -20°C, protected from light. The stock solution is stable for at least one month when stored at -20°C and for up to 6 months at -80°C.

Working Solution:

- On the day of the experiment, dilute the stock solution to the desired working concentration (e.g.,  $1.75\text{--}5.25 \times 10^{-5}$  M) in an appropriate imaging buffer.[7]
- Suitable imaging buffers include isotonic saline (with or without 1-5 mM CaCl<sub>2</sub>), iso-osmotic sucrose (0.25 M) solutions buffered with 5 mM Tris-Cl (pH 7.4), or standard cell culture medium without phenol red.[7]

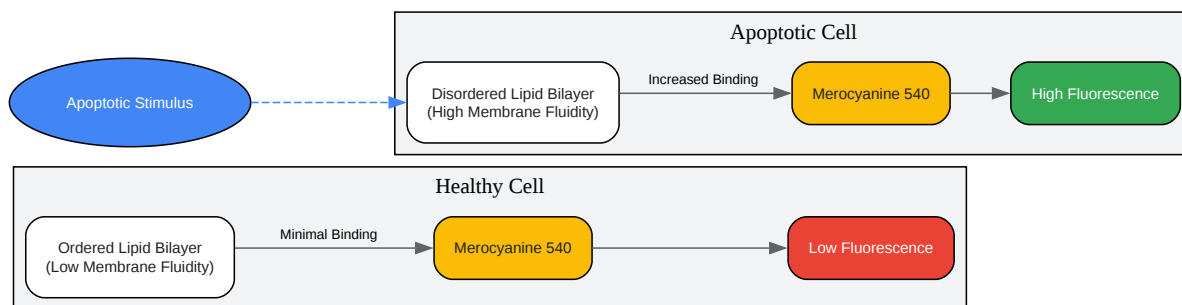
## Live Cell Staining and Imaging Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental setups.

- Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging and culture them to the desired confluency.
- Washing: Gently wash the cells twice with a pre-warmed imaging buffer to remove any residual culture medium.
- Staining:
  - Add the pre-warmed MC540 working solution to the cells.
  - Incubate for 10-15 minutes at room temperature, protected from light.[\[4\]](#)[\[7\]](#)
- Washing (Optional but Recommended): Gently wash the cells two to three times with the imaging buffer to remove unbound dye and reduce background fluorescence.
- Imaging:
  - Immediately image the cells using a fluorescence microscope equipped with appropriate filters for MC540 (e.g., excitation around 540-560 nm and emission around 580-600 nm).
  - To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

## Visualizations

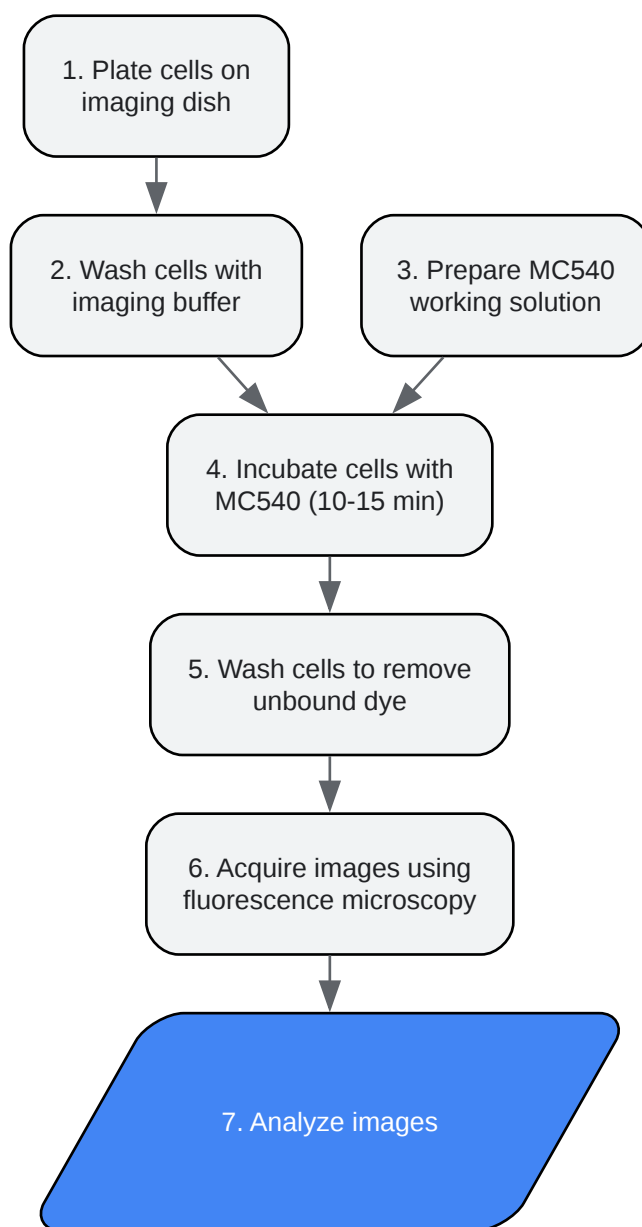
### Mechanism of Apoptosis Detection by Merocyanine 540



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Caption: Mechanism of **Merocyanine 540** in detecting apoptosis.

## Experimental Workflow for Live Cell Imaging with Merocyanine 540



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Caption: Workflow for live cell imaging using **Merocyanine 540**.

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